molecular formula C30H30ClN3O3 B10764158 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride

Cat. No.: B10764158
M. Wt: 516.0 g/mol
InChI Key: VLHHQGXIOINJIC-UHFFFAOYSA-N
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Description

AVE 0118 hydrochloride is a small molecule compound developed by Sanofi. It is known for its role as a potassium channel blocker, specifically targeting the Kv1.5, Kv4.3, Kir3.4, and IKr currents. This compound has shown potential in the treatment of atrial fibrillation and other cardiac arrhythmias due to its selective action on atrial cells without significantly affecting ventricular repolarization .

Preparation Methods

The synthesis of AVE 0118 hydrochloride involves multiple steps, starting from the appropriate biphenyl and pyridine derivatives. The key steps include:

    Formation of the biphenyl core: This is typically achieved through a Suzuki coupling reaction between a boronic acid and a halogenated biphenyl compound.

    Introduction of the pyridine moiety: This involves the reaction of the biphenyl intermediate with a pyridine derivative under suitable conditions.

    Formation of the final product:

Industrial production methods for AVE 0118 hydrochloride would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

AVE 0118 hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

AVE 0118 hydrochloride exerts its effects by blocking specific potassium channels, including Kv1.5, Kv4.3, Kir3.4, and IKr currents. This blockade leads to a prolongation of the atrial refractory period, which helps to prevent the re-entry of electrical impulses that can cause atrial fibrillation. The compound’s selective action on atrial cells, without significantly affecting ventricular repolarization, makes it a promising antiarrhythmic agent .

Comparison with Similar Compounds

AVE 0118 hydrochloride can be compared with other potassium channel blockers such as:

    Dofetilide: Another potassium channel blocker used to treat atrial fibrillation, but it affects both atrial and ventricular cells.

    Amiodarone: A broad-spectrum antiarrhythmic agent that affects multiple ion channels, including potassium channels.

    Sotalol: A non-selective beta-blocker with potassium channel blocking properties.

The uniqueness of AVE 0118 hydrochloride lies in its selective action on atrial cells, which reduces the risk of ventricular proarrhythmia, a common side effect of other potassium channel blockers .

Properties

Molecular Formula

C30H30ClN3O3

Molecular Weight

516.0 g/mol

IUPAC Name

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride

InChI

InChI=1S/C30H29N3O3.ClH/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23;/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34);1H

InChI Key

VLHHQGXIOINJIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4.Cl

Origin of Product

United States

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